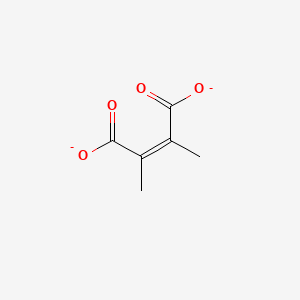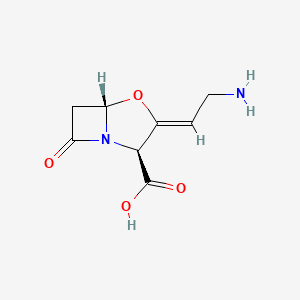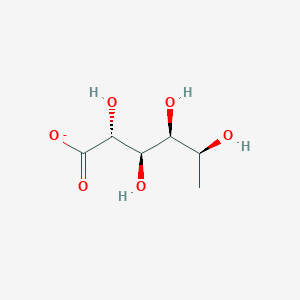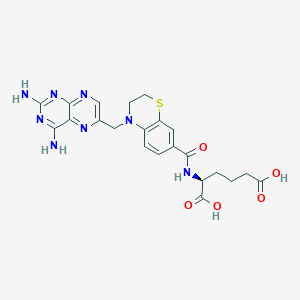
Unii-new3sxg55F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MX-68 is a newly synthesized antifolate compound, derived from methotrexate (MTX). Antifolates are a class of drugs that interfere with folate metabolism, essential for cell growth and division. MX-68 has shown promise in various applications, particularly in the treatment of allergic airway inflammation and autoimmune diseases.
Preparation Methods
Synthetic Routes:: MX-68 can be synthesized through several steps:
Conversion of Compound (VIII) to HBr Salt: This involves treating a specific precursor compound (VIII) with hydrobromic acid (HBr) to form the corresponding bromide salt.
Bromination of Alcohol: The bromide salt is then subjected to bromination using dibromotriphenylphosphorane.
Amination with Compound (IX): The resulting brominated intermediate reacts with another compound (IX) to introduce an amino group.
Alkali Hydrolysis: Finally, alkali hydrolysis is performed to yield [9-3H]-MX-68.
Industrial Production:: MX-68 is not yet widely produced industrially, but research efforts continue to optimize its synthesis and scalability.
Chemical Reactions Analysis
Scientific Research Applications
MX-68’s applications span multiple fields:
Bronchial Asthma Treatment: As mentioned, MX-68 shows promise in treating bronchial asthma by reducing inflammation and airway hyperresponsiveness.
Autoimmune Diseases: MX-68 delays the onset of proteinuria and prolongs lifespan in lupus nephritis models.
Mechanism of Action
MX-68’s mechanism involves:
Folate Pathway Disruption: By interfering with folate metabolism, MX-68 disrupts DNA synthesis and cell proliferation.
Molecular Targets: Specific enzymes involved in folate metabolism are likely targeted.
Comparison with Similar Compounds
MX-68’s uniqueness lies in its selective effects without polyglutamation. Similar compounds include MTX, a well-established antifolate, and other experimental antifolates.
Properties
Molecular Formula |
C22H24N8O5S |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid |
InChI |
InChI=1S/C22H24N8O5S/c23-18-17-19(29-22(24)28-18)25-9-12(26-17)10-30-6-7-36-15-8-11(4-5-14(15)30)20(33)27-13(21(34)35)2-1-3-16(31)32/h4-5,8-9,13H,1-3,6-7,10H2,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t13-/m0/s1 |
InChI Key |
WEEYASWRWODDTJ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)NC(CCCC(=O)O)C(=O)O |
Synonyms |
MX 68 MX-68 N-(1-((2,4-diamino-6-pteridinyl)methyl)-3,4-dihydro -2H-1,4-benzothiazine-7-carbonyl)-L-2-aminoadipic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-4-methyl-1-oxo-1-[[3-oxo-1-[2-(3-pyridin-2-ylphenyl)acetyl]azepan-4-yl]amino]pentan-2-yl]-5-(2-morpholin-4-ylethoxy)-1-benzofuran-2-carboxamide](/img/structure/B1233020.png)
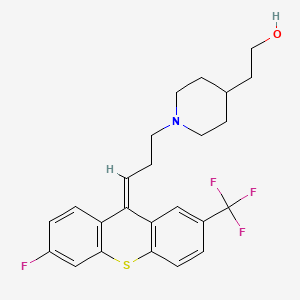
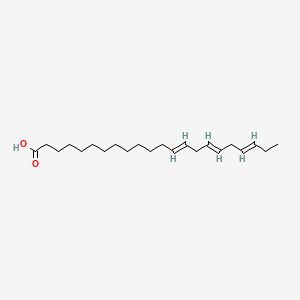
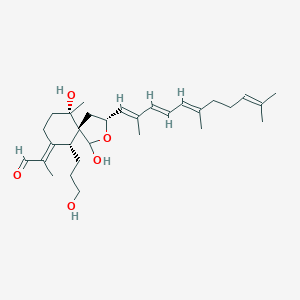
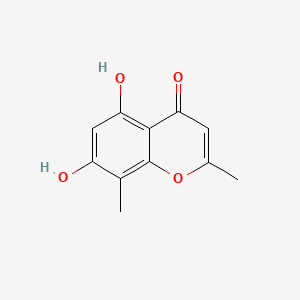
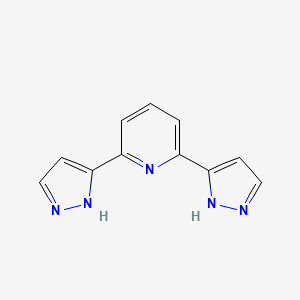

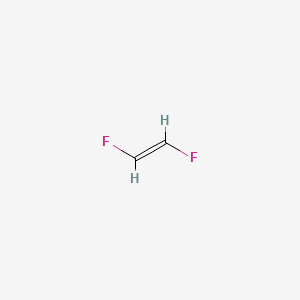
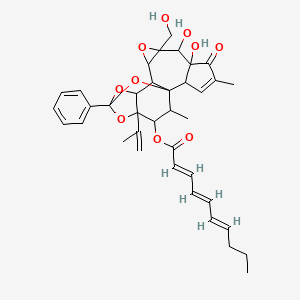
![2-[(Dimethylamino)methyl]-3-hydroxy-4-methyl-6-benzo[c][1]benzopyranone](/img/structure/B1233038.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1233039.png)
